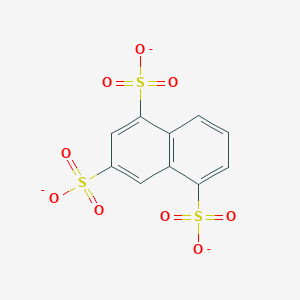
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as BTCA, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields. BTCA is a yellow crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for rheumatoid arthritis, Alzheimer's disease, and various types of cancer. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In material science, this compound has been used as a precursor for the synthesis of various polymers and as a component in the production of optical materials.
Wirkmechanismus
The mechanism of action of (3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It can be easily synthesized using simple chemical reactions, and its purity can be easily verified using analytical techniques such as HPLC and NMR. However, this compound also has some limitations for lab experiments, including its instability in acidic and basic conditions and its sensitivity to light and heat.
Zukünftige Richtungen
There are several future directions for research on (3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid. One direction is to further investigate its potential as a treatment for various diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. Another direction is to explore its potential as a plant growth regulator and fungicide in agriculture. Additionally, this compound can be further studied as a precursor for the synthesis of various polymers and as a component in the production of optical materials. Further research can also be conducted to understand the mechanism of action of this compound and to improve its stability and solubility for various applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel treatments for various diseases and the production of new materials with unique properties.
Synthesemethoden
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid can be synthesized through several methods, including the reaction of 2-aminothiophenol with maleic anhydride and the reaction of 2-mercaptobenzothiazole with maleic anhydride. The latter method is the most commonly used method for synthesizing this compound. The reaction involves the condensation of maleic anhydride with 2-mercaptobenzothiazole to form the intermediate compound, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Eigenschaften
Molekularformel |
C14H9NO3S |
|---|---|
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H9NO3S/c16-11-6-5-8(7-9(11)14(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7,15H,(H,17,18)/b13-8+ |
InChI-Schlüssel |
LHJFJMGWIOCCMZ-MDWZMJQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=O)C(=C3)C(=O)O)/S2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=O)C(=C3)C(=O)O)S2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=O)C(=C3)C(=O)O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

